Mc-Val-Cit-PABC-PNP acts as a linker molecule within an ADC. It has two crucial functions:
Mc-Val-Cit-PABC-PNP, also known as Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol, is a peptide linker primarily utilized in the development of antibody-drug conjugates (ADCs). This compound features a unique structure that enables selective cleavage by specific proteases, particularly cathepsin B, which is overexpressed in various cancers. The design of Mc-Val-Cit-PABC-PNP allows for the release of cytotoxic agents upon cleavage, thereby enhancing the therapeutic efficacy of ADCs while minimizing systemic toxicity to healthy tissues .
The primary chemical reaction involving Mc-Val-Cit-PABC-PNP is its cleavage by cathepsin B, which hydrolyzes the peptide bond between L-valine and L-citrulline. This cleavage results in the release of the drug payload linked to the PABC-PNP moiety. The reaction pathway can be summarized as follows:
Mc-Val-Cit-PABC-PNP exhibits significant biological activity due to its ability to selectively deliver cytotoxic agents to cancer cells. The compound's design ensures that it remains stable in circulation but becomes activated in the presence of cathepsin B. This selectivity minimizes off-target effects and enhances the therapeutic index of ADCs. Studies have demonstrated that ADCs utilizing this linker show improved efficacy against various tumor types while maintaining lower toxicity profiles compared to traditional chemotherapeutics .
Several synthesis methods have been developed for Mc-Val-Cit-PABC-PNP, focusing on optimizing yield and purity. A notable method involves a multi-step synthesis starting from L-citrulline and L-valine:
This method has been refined to improve yields and reduce epimerization issues, achieving up to 95% yield in some cases.
Mc-Val-Cit-PABC-PNP is primarily used in the formulation of antibody-drug conjugates for cancer therapy. Its applications include:
Interaction studies involving Mc-Val-Cit-PABC-PNP focus on its stability in biological systems and its interaction with cathepsin B. These studies indicate that:
Such studies are vital for assessing the pharmacokinetics and pharmacodynamics of ADCs using this linker.
Several compounds share structural similarities with Mc-Val-Cit-PABC-PNP, particularly those used as linkers in antibody-drug conjugates. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Mc-Val-Cit-PAB | Contains a maleimidocaproyl group | High stability and specific cathepsin B cleavage |
| Val-Cit | Simple dipeptide linker without additional moieties | Less selective; broader cleavage by proteases |
| Acetyl-L-valine-L-citrulline | Lacks specific cleavable moiety | More susceptible to non-specific cleavage |
| Mc-Val-Cit-PEG | Incorporates polyethylene glycol chains | Improved solubility but reduced targeting |
Mc-Val-Cit-PABC-PNP stands out due to its specific enzymatic cleavage mechanism and enhanced stability compared to other linkers, making it particularly suitable for ADC applications targeting cancer cells .
The origins of Mc-Val-Cit-PABC-PNP trace back to early efforts to overcome limitations in first-generation ADC linkers, such as hydrazones and disulfides, which suffered from premature cleavage and insufficient stability in systemic circulation. In 2002, Dubowchik et al. pioneered the use of dipeptide-based linkers, demonstrating that valine-citrulline (Val-Cit) sequences could be cleaved by lysosomal proteases like cathepsin B while remaining stable in plasma. This work laid the foundation for incorporating a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, which enables rapid payload release post-cleavage.
Further refinements addressed challenges such as epimerization during synthesis. Early routes suffered from low yields (~20%) due to citrulline’s stereochemical sensitivity, but optimized protocols using HATU coupling and sequential dipeptide assembly achieved 50% overall yields with minimal racemization. The addition of a maleimidocaproyl (Mc) group facilitated site-specific conjugation to antibodies via cysteine residues, enhancing homogeneity. By the mid-2010s, Mc-Val-Cit-PABC-PNP had been validated in FDA-approved ADCs like brentuximab vedotin, cementing its role in clinical applications.
Mc-Val-Cit-PABC-PNP addresses two critical ADC requirements: systemic stability and tumor-specific activation. Unlike hydrazone linkers, which hydrolyze spontaneously at acidic pH, this linker remains intact in plasma (half-life >6 days in primates). Its cleavage depends on cathepsin B, a cysteine protease overexpressed in tumor lysosomes, ensuring payload release only upon internalization. This selectivity reduces off-target effects, as evidenced by studies showing >90% drug retention in circulation and <5% premature release.
The linker’s modular design supports diverse payloads, including microtubule disruptors (e.g., monomethyl auristatin E) and DNA-damaging agents (e.g., doxorubicin). For example, cetuximab conjugated to Mc-Val-Cit-PABC-DOX via this linker demonstrated 30-fold higher cytotoxicity in EGFR-overexpressing colorectal cancer cells compared to non-targeted controls. Furthermore, its compatibility with hydrophobic payloads enables high drug-to-antibody ratios (DAR 3–4) without aggregation, a common issue with earlier linkers.
Cleavable linkers fall into three categories: chemically labile, enzyme-sensitive, and reducible systems. Mc-Val-Cit-PABC-PNP belongs to the enzyme-sensitive class, which offers advantages over alternatives:
| Linker Type | Mechanism | Stability in Plasma | Tumor Specificity | Example Payloads |
|---|---|---|---|---|
| Hydrazone | Acid hydrolysis | Low (t₁/₂ <24 h) | Moderate | Doxorubicin |
| Disulfide | Glutathione reduction | Moderate (t₁/₂ ~48 h) | Low | Maytansinoids |
| Val-Cit-PABC (e.g., Mc-Val-Cit-PABC-PNP) | Cathepsin B cleavage | High (t₁/₂ >144 h) | High | MMAE, DOX, SN-38 |
Enzymatically cleavable linkers like Mc-Val-Cit-PABC-PNP outperform chemically labile systems by leveraging tumor-specific proteases. For instance, cathepsin B activity is 10–100× higher in malignant tissues than in healthy cells, ensuring localized activation. The PABC spacer further enhances efficiency by enabling 1,6-elimination post-cleavage, releasing unmodified payloads. Recent innovations, such as glutamic acid-Val-Cit (EVCit) variants, have further improved stability against extracellular proteases like neutrophil elastase, reducing neutropenia risks.
In contrast, non-cleavable linkers (e.g., thioethers) require full antibody degradation in lysosomes, limiting payload flexibility and bystander effects. Thus, Mc-Val-Cit-PABC-PNP remains the preferred choice for ADCs targeting solid tumors, where precise drug release is paramount.
Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl Alcohol p-Nitrophenyl Carbonate represents a sophisticated peptide linker molecule composed of four distinct functional components arranged in a linear sequence [1] [3]. The compound is characterized by its complex architecture, featuring enzymatically cleavable peptide bonds and self-immolative spacer elements that enable controlled drug release mechanisms [2] [4]. The complete International Union of Pure and Applied Chemistry name for this compound is [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate [1].
The maleimidocaproyl component constitutes the N-terminal portion of the molecule and serves as the primary conjugation site for antibody attachment [8] [13]. This group consists of a maleimide ring system connected to a six-carbon aliphatic chain terminating in an amide functionality [8]. The maleimide moiety exhibits characteristic reactivity toward sulfhydryl groups, particularly cysteine residues in proteins, through Michael addition reactions [8] [13]. The maleimidocaproyl spacer provides sufficient structural length to ensure proper recognition of the valine-citrulline sequence by cathepsin enzymes during the cleavage process [13]. The electron-deficient nature of the maleimide double bond makes it highly susceptible to nucleophilic attack, with the reaction proceeding rapidly under physiological conditions [8].
The valine-citrulline dipeptide segment functions as the enzymatically cleavable recognition sequence within the linker structure [10] [13]. Valine, a branched-chain amino acid with isopropyl side chain, occupies the P2 position, while citrulline, containing a terminal urea functional group, serves as the P1 residue in the peptide sequence [10] [31]. This specific dipeptide arrangement demonstrates selectivity for cathepsin B, a cysteine protease predominantly localized in lysosomal compartments [31]. The amide bond between citrulline and the subsequent p-aminobenzyl alcohol component represents the primary cleavage site for cathepsin B activity [31]. Research has demonstrated that the valine-citrulline sequence maintains stability in human plasma while remaining susceptible to proteolytic cleavage in intracellular environments [14].
The p-aminobenzyl alcohol component functions as a self-immolative spacer that undergoes spontaneous elimination following peptide cleavage [11] [13]. This aromatic system contains an amino group in the para position relative to the benzyl alcohol functionality, creating the necessary electronic arrangement for 1,6-elimination reactions [11] [28]. Upon cleavage of the citrulline-p-aminobenzyl alcohol amide bond by cathepsin B, the resulting free amine initiates a cascade elimination process [13] [31]. The mechanism involves electron donation from the amino group, leading to the formation of a quinone methide intermediate and subsequent release of carbon dioxide [13]. This self-immolative process ensures traceless drug release without leaving residual linker components attached to the payload [11] [28].
The p-nitrophenyl carbonate moiety serves as the terminal leaving group and payload attachment site within the linker structure [3] [12]. This component features a nitro group in the para position of the phenyl ring, which significantly enhances the electrophilic character of the carbonate carbon [12] [29]. The electron-withdrawing properties of the nitro substituent render the p-nitrophenyl group an excellent leaving group during nucleophilic substitution reactions [29]. The carbonate linkage provides a chemically stable connection under physiological conditions while remaining reactive toward nucleophilic attack during conjugation reactions [12]. Upon hydrolysis or nucleophilic displacement, the p-nitrophenyl carbonate releases p-nitrophenol, which can be monitored spectroscopically due to its characteristic yellow coloration and absorbance at 413 nanometers [29].
Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl Alcohol p-Nitrophenyl Carbonate possesses a molecular weight of 737.76 grams per mole and conforms to the molecular formula C₃₅H₄₃N₇O₁₁ [1] [3] [15]. The compound contains thirty-five carbon atoms, forty-three hydrogen atoms, seven nitrogen atoms, and eleven oxygen atoms within its structure [1] [3]. The relatively high molecular weight reflects the complex multi-component architecture incorporating peptide, aromatic, and carbonate functionalities [15]. The molecular formula indicates a high degree of functionalization with multiple heteroatoms contributing to the compound's reactivity and solubility characteristics [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 737.76 g/mol | [1] [3] [15] |
| Molecular Formula | C₃₅H₄₃N₇O₁₁ | [1] [3] [15] |
| Exact Mass | 737.302063 | [6] |
| Monoisotopic Mass | 737.302063 | [6] |
The solubility profile of Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl Alcohol p-Nitrophenyl Carbonate demonstrates significant variation across different solvent systems [16] [18] [19]. In dimethyl sulfoxide, the compound exhibits solubility of approximately 20 milligrams per milliliter, while in dimethyl formamide, solubility reaches approximately 25 milligrams per milliliter [16]. The compound shows enhanced solubility in dimethyl sulfoxide with reported values reaching 37 milligrams per milliliter under sonication conditions [18]. In aqueous buffer systems, the compound demonstrates limited solubility, requiring co-solvent approaches for effective dissolution [16]. A mixed solvent system of dimethyl sulfoxide and phosphate-buffered saline in a 1:4 ratio yields a solubility of approximately 0.20 milligrams per milliliter [16]. The compound remains insoluble in water and ethanol, reflecting its predominantly hydrophobic character [19].
| Solvent System | Solubility (mg/mL) | Reference |
|---|---|---|
| Dimethyl Sulfoxide | 20-37 | [16] [18] |
| Dimethyl Formamide | 25 | [16] |
| DMSO:PBS (1:4) | 0.20 | [16] |
| Water | Insoluble | [19] |
| Ethanol | Insoluble | [19] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl Alcohol p-Nitrophenyl Carbonate through analysis of both proton and carbon-13 spectra [12] [15]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the maleimide protons at 6.7 parts per million, while aromatic protons from the p-nitrophenyl and p-aminobenzyl components appear in the range of 7.2-8.3 parts per million [12] [15]. The valine and citrulline amino acid residues produce complex multipicity patterns in the aliphatic region between 1.0-4.5 parts per million [12]. Carbon-13 nuclear magnetic resonance spectroscopy displays distinct carbonyl carbons for the maleimide, peptide amides, and carbonate functionalities in the range of 155-170 parts per million [12]. Infrared spectroscopy identifies key functional groups through characteristic absorption bands, including maleimide carbonyl stretches at 1710 wavenumbers, amide bands at 1650-1680 wavenumbers, and carbonate absorption at 1765 wavenumbers [12] [15]. Ultraviolet-visible spectroscopy shows maximum absorbance at 254 nanometers, attributable to the aromatic chromophores and conjugated maleimide system [16].
High-performance liquid chromatography serves as the primary analytical method for purity assessment and quantitative analysis of Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl Alcohol p-Nitrophenyl Carbonate [2] [15] [21]. The compound typically achieves purity levels exceeding 95% as determined by high-performance liquid chromatography analysis with detection at 254 nanometers [2] [15]. Reverse-phase chromatographic conditions utilize C18 stationary phases with gradient elution systems employing acetonitrile-water mobile phases [21]. Hydrophobic interaction chromatography provides alternative separation mechanisms, with retention times correlating to the compound's amphiphilic properties [21]. The chromatographic behavior reflects the complex interplay between the hydrophobic maleimidocaproyl and aromatic components and the more polar peptide and carbonate functionalities [21]. Analytical method development requires optimization of mobile phase composition, gradient profiles, and detection wavelengths to achieve adequate resolution and sensitivity [21].